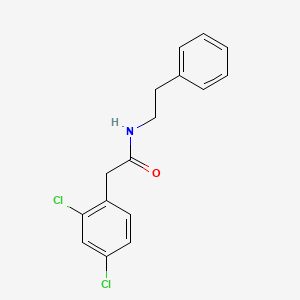

![molecular formula C13H9ClN2O3S B5563246 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of chemicals that includes various synthesized molecules with potential applications in medicinal and material science due to their unique structural properties. Although the exact compound was not directly reported, similar structures have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical substrates such as chlorophenyl derivatives and thiazole-containing precursors. The process typically includes steps like esterification, hydrazinolysis, and Schiff base formation, leading to the development of complex molecules with potential biological activities (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Structure Analysis

Compounds similar to the one mentioned have been characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. These methods provide detailed information about the molecular structure, including bond lengths, bond angles, and the presence of functional groups (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Applications De Recherche Scientifique

Antimicrobial Applications

- The synthesis of formazans from Mannich base derivatives, which include compounds structurally related to "4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid," has been investigated for their antimicrobial properties. These compounds have shown moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Corrosion Inhibition

- Density Functional Theory (DFT) calculations and molecular dynamics simulation studies have been conducted on thiazole and thiadiazole derivatives, including those structurally related to the compound of interest, to predict their corrosion inhibition performances on iron metal. The theoretical data suggest good agreement with experimental results, indicating their potential as corrosion inhibitors (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Development of New Heterocyclic Compounds

- Research into "4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid" and its reactions has led to the creation of new heterocyclic compounds with antimicrobial and antifungal activities, showcasing the versatility of compounds related to "4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid" in synthesizing biologically active molecules (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Orientations Futures

The future directions for research on “4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid” and similar thiazole derivatives could include further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to optimize the synthesis process and to investigate the specific chemical reactions and mechanisms of action of these compounds .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that modulates the biological processes they are involved in . For instance, they can inhibit the growth of microbes or viruses, or they can interfere with the proliferation of cancer cells.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their targets . For example, they can interfere with the replication of viruses or the growth of microbes, or they can disrupt the cell cycle of cancer cells.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . For instance, they can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces.

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular levels . For example, they can inhibit the replication of viruses, kill microbes, or induce apoptosis in cancer cells.

Propriétés

IUPAC Name |

(E)-4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-7H,(H,18,19)(H,15,16,17)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICCKMPTWLIUBA-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-{[(2Z)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-4-oxobut-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

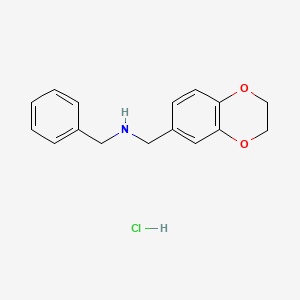

![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)

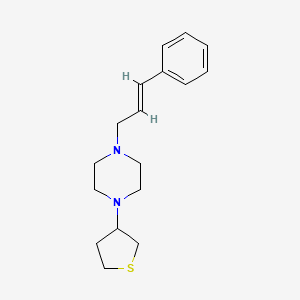

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)

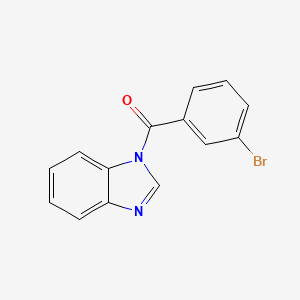

![3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)

![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)

![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)

![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)

![4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5563206.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)

![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)